molecular formula C13H12BrF3N4 B12266134 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine

Cat. No.: B12266134
M. Wt: 361.16 g/mol
InChI Key: JUMMNDSTQSWLDZ-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The azetidine ring is often formed via a cyclization reaction of a β-amino alcohol with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with similar biological activity.

    2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group, contributing to similar chemical properties.

    Azetidine derivatives: Compounds with the azetidine ring, used in various chemical and pharmaceutical applications.

Uniqueness

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C13H12BrF3N4

Molecular Weight

361.16 g/mol

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H12BrF3N4/c14-10-4-19-21(8-10)7-9-5-20(6-9)11-1-2-18-12(3-11)13(15,16)17/h1-4,8-9H,5-7H2

InChI Key

JUMMNDSTQSWLDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CN3C=C(C=N3)Br

Origin of Product

United States

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